Lipophilicity Advantage for Hydrophobic Interactions
The predicted partition coefficient (cLogP) for 3-(triphenylsilyl)-3-octadecanol is approximately 8.76, as determined by the XLOGP3 method [1]. This value is significantly higher than the logP of 7.64 reported for the parent 3-octadecanol, which lacks the triphenylsilyl group . This increase in lipophilicity is a direct consequence of the silyl moiety and translates to stronger retention in reversed-phase systems and enhanced partitioning into non-polar environments.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | cLogP (XLOGP3) = 8.76 [1] |
| Comparator Or Baseline | 3-Octadecanol (Log Kow = 7.64) |
| Quantified Difference | ΔLogP = 1.12 (Target compound is ~13-fold more lipophilic) |
| Conditions | Predicted logP values (XLOGP3 and KOWWIN v1.67 methods) |
Why This Matters
For scientists selecting compounds for hydrophobic surface modification or reversed-phase chromatography, this quantifiable 13-fold increase in lipophilicity provides a clear, performance-based reason to choose the target compound over the parent alcohol.
- [1] MMsINC Database Search. SlogP data for a related compound indicating the lipophilicity of the triphenylsilyl motif. https://mms.dsfarm.unipd.it View Source
